Cgp 43182

Description

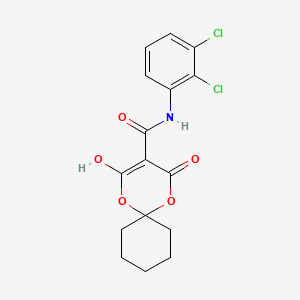

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-ene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO5/c17-9-5-4-6-10(12(9)18)19-13(20)11-14(21)23-16(24-15(11)22)7-2-1-3-8-16/h4-6,21H,1-3,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVYLXVMKLSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=C(C(=O)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164535 | |

| Record name | Cgp 43182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150379-37-6 | |

| Record name | Cgp 43182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150379376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 43182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Pharmacological Actions of Cgp 43182

Inhibition of Group IIA Secreted Phospholipase A2 (sPLA2) Activity

CGP 43182 is recognized as a potent inhibitor of group IIA secreted phospholipase A2 (sPLA2) activity. nih.gov This inhibition is a cornerstone of its anti-inflammatory potential, as sPLA2 plays a crucial role in the initiation of the inflammatory cascade.

Specificity Profile in Phospholipase Inhibition

In studies conducted on rat mesangial cells, this compound has demonstrated a notable specificity in its inhibitory action. While it is a potent inhibitor of group IIA sPLA2 activity, the cytosolic phospholipase A2 (cPLA2) is not affected under the same conditions. nih.gov This selectivity is critical, as it suggests that this compound can target the pro-inflammatory extracellular sPLA2 without disrupting the functions of intracellular cPLA2, which is involved in routine cellular processes.

Impact on Arachidonic Acid Release Pathways

The inhibition of group IIA sPLA2 activity by this compound directly leads to a significant reduction in the release of arachidonic acid. nih.gov In rat mesangial cells, this inhibition results in a 70% reduction of cytokine-stimulated prostaglandin (B15479496) E2 biosynthesis, indicating that group IIA sPLA2 is a key participant in arachidonic acid release and subsequent eicosanoid formation in these cells. nih.gov This action curtails the production of potent inflammatory mediators derived from arachidonic acid.

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling

This compound exerts profound effects on the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. Its intervention at multiple points within this cascade underscores its comprehensive anti-inflammatory activity.

Prevention of IκB Phosphorylation and Proteolytic Degradation

A critical step in the activation of NF-κB is the phosphorylation and subsequent proteolytic degradation of its inhibitory subunit, IκBα. nih.gov Research has shown that this compound effectively prevents both the phosphorylation and the subsequent degradation of IκBα in response to interleukin-1β (IL-1β) stimulation. nih.govnih.gov By preserving the integrity of IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent activation of pro-inflammatory genes. nih.gov It is suggested that CGP-43182 may interfere with the degradation of IκBα by inhibiting its phosphorylation by an IκB kinase (IKK) and possibly by interfering with the ubiquitin-proteasome complex. nih.gov

Suppression of NF-κB DNA Binding Activity

Electrophoretic mobility shift assays have demonstrated that this compound drastically reduces the DNA binding activity of NF-κB. nih.gov In mesangial cells treated with IL-1β, the presence of 10 μM this compound completely blocks the cytokine-stimulated binding of NF-κB to its regulatory element in the DNA. nih.gov This direct suppression of NF-κB's ability to bind to DNA is a definitive step in halting the transcription of a wide array of pro-inflammatory genes.

Differential Effects on Cytokine-Activated vs. Cyclic AMP-Activated Transcriptional Regulation

An interesting aspect of this compound's mechanism of action is its differential effect on various signaling pathways that lead to transcriptional activation. While this compound effectively inhibits gene expression stimulated by the pro-inflammatory cytokine IL-1β, it does not inhibit the induction of the same enzymes when stimulated by the cell-permeant cyclic AMP-analogue, dibutyryl-cAMP. nih.gov This indicates that this compound specifically interferes with IL-1β-activated transcriptional regulation, which is heavily dependent on the NF-κB pathway, while leaving the cyclic AMP-activated pathways intact. nih.gov

| Feature | Observation with this compound |

| sPLA2 Activity | Potent inhibition of Group IIA sPLA2. nih.gov |

| cPLA2 Activity | Not affected. nih.gov |

| Arachidonic Acid Release | Significantly reduced. nih.gov |

| Prostaglandin E2 Biosynthesis | 70% reduction in cytokine-stimulated cells. nih.gov |

| NF-κB Signaling Step | Effect of this compound |

| IκBα Phosphorylation | Prevented. nih.govnih.gov |

| IκBα Proteolytic Degradation | Prevented. nih.govnih.gov |

| NF-κB DNA Binding | Completely blocked at 10 μM. nih.gov |

| IL-1β-Activated Gene Expression | Inhibited. nih.gov |

| cAMP-Activated Gene Expression | Not inhibited. nih.gov |

Regulation of Pro-Inflammatory Gene Expression

This compound exerts its anti-inflammatory effects by targeting the expression of several key genes involved in the inflammatory cascade. This regulation is crucial in mitigating the pathological processes driven by inflammation.

Cyclooxygenase-2 (COX-2) Transcriptional Modulation

This compound has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2) gene expression. In studies involving rat mesangial cells, this compound completely inhibited the interleukin-1β (IL-1β)-stimulated expression of the COX-2 gene, which in turn led to a significant reduction in prostaglandin formation. nih.gov This inhibitory action is central to its anti-inflammatory properties, as COX-2 is a key enzyme responsible for the production of pro-inflammatory prostaglandins (B1171923). Further research in monkey choroidal endothelial cells exposed to hypoxic conditions also demonstrated that this compound effectively inhibits COX-2 gene expression. nih.gov The mechanism of this inhibition is linked to its ability to block the activation of the transcription factor NF-κB, which is a critical regulator of COX-2 transcription. nih.gov

| Cell Type | Stimulus | Effect of this compound on COX-2 Gene Expression |

| Rat Mesangial Cells | Interleukin-1β | Complete Inhibition |

| Monkey Choroidal Endothelial Cells | Hypoxia | Inhibition |

Inducible Nitric Oxide Synthase (iNOS) Gene Expression Inhibition

The expression of inducible nitric oxide synthase (iNOS), another critical enzyme in the inflammatory process that produces large amounts of nitric oxide, is also effectively suppressed by this compound. In rat mesangial cells stimulated with IL-1β, this compound completely blocked the gene expression of iNOS. nih.gov This action leads to a subsequent inhibition of cytokine-stimulated nitric oxide formation. nih.gov The suppressive effect of this compound on iNOS gene expression is also mediated through the inhibition of the NF-κB signaling pathway. nih.gov

| Cell Type | Stimulus | Effect of this compound on iNOS Gene Expression |

| Rat Mesangial Cells | Interleukin-1β | Complete Inhibition |

Vascular Endothelial Growth Factor (VEGF) Gene Expression Attenuation

This compound has demonstrated the ability to attenuate the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. In a study on hypoxic monkey choroidal endothelial cells, this compound was found to inhibit VEGF gene expression. nih.gov The up-regulation of VEGF is closely associated with the initiation of neovascularization, and its inhibition by this compound suggests a potential role for this compound in controlling pathological angiogenesis. nih.gov The mechanism for this attenuation is also linked to the inhibition of NF-κB-mediated signaling pathways. nih.gov

| Cell Type | Stimulus | Effect of this compound on VEGF Gene Expression |

| Monkey Choroidal Endothelial Cells | Hypoxia | Inhibition |

Interplay with Associated Signaling Pathways

The regulatory effects of this compound on gene expression are a consequence of its interaction with upstream signaling molecules. Understanding this interplay is key to elucidating its comprehensive pharmacological profile.

Relationship with Hypoxia-Inducible Factor 1 (HIF-1) DNA Binding

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor in the cellular response to low oxygen conditions. Research on monkey choroidal endothelial cells has shown that while hypoxia induces the activation and DNA binding of HIF-1, which precedes the up-regulation of COX-2 and VEGF, this compound does not inhibit HIF-1-DNA binding. nih.gov This finding indicates that the inhibitory effects of this compound on hypoxia-induced COX-2 and VEGF expression are not mediated through a direct interference with the binding of HIF-1 to its DNA response elements. nih.gov Instead, its mechanism is specific to other signaling pathways, such as NF-κB. nih.gov

Influence on Activator Protein 1 (AP-1) Activity

Activator Protein 1 (AP-1) is another transcription factor that plays a significant role in gene expression in response to various stimuli, including stress and growth factors. In the context of hypoxic monkey choroidal endothelial cells, the DNA binding of AP-1 was examined alongside HIF-1 and NF-κB. While the study by Lukiw et al. investigated AP-1-DNA binding, it did not specify a direct inhibitory effect of this compound on this transcription factor. The primary inhibitory action of this compound was attributed to its effect on NF-κB. nih.gov Therefore, based on the available literature, a direct, significant influence of this compound on AP-1 activity has not been established.

Cross-talk with Protein Kinase C (PKC) Signaling Cascades

The intricate network of intracellular signaling necessitates a high degree of communication, or cross-talk, between different pathways to ensure a coordinated cellular response to external stimuli. Emerging research has illuminated a significant interplay between the cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase G (PKG) pathway and the Protein Kinase C (PKC) signaling cascade. This interaction is not a simple linear connection but a complex relationship involving direct phosphorylation events and convergence on downstream effector molecules.

One of the key findings in this area is the ability of PKC to directly phosphorylate and activate PKG. Studies have shown that phorbol (B1677699) 12-myristate 13-acetate (PMA), a known activator of PKC, can lead to the phosphorylation of PKG1α. nih.gov This PKC-dependent phosphorylation has been demonstrated to activate PKG, as measured by the phosphorylation of downstream targets like the vasodilator-stimulated phosphoprotein (VASP). nih.gov This suggests a novel mechanism for activating PKG that is independent of the canonical nitric oxide-induced cGMP formation, thereby linking PKC stimulation directly to the modulation of PKG-mediated cellular processes. nih.gov

The cross-talk is further evidenced by the convergence of both pathways on common downstream targets, such as the extracellular signal-regulated kinase (ERK) phosphorylation cascade. Research in pulmonary vascular endothelial cells has revealed that cGMP can down-regulate the phosphorylation of ERK1/2. nih.gov Interestingly, this effect can be reversed not only by a PKG inhibitor but also by a PKC inhibitor, indicating that PKC has a permissive role in the cGMP-mediated regulation of ERK. nih.gov Further investigation into specific PKC isoforms has identified PKCα, PKCγ, and PKCδ as being involved in this process. nih.govnih.gov This highlights a multifaceted interaction where both signaling pathways collaboratively regulate cellular proliferation and angiogenesis. nih.govnih.gov

The functional consequences of this cross-talk are significant and context-dependent. For instance, in the context of pulmonary endothelial cell angiogenesis, the interplay between cGMP-PKG and PKC signaling appears to be crucial in modulating cell proliferation and tube formation. nih.govnih.gov The inhibitory effect of cGMP on these processes, induced by transforming growth factor-beta 1 (TGF-β1), was found to be reversed by inhibitors of both PKG and PKC, underscoring the codependence of these pathways in this cellular context. nih.gov

The following tables summarize key research findings on the cross-talk between the cGMP-PKG and PKC signaling cascades.

Table 1: PKC-Mediated Regulation of PKG

| Finding | Experimental System | Implication | Reference |

| PKC phosphorylates and activates PKG1α. | HEK-293 cells stimulated with PMA and in vitro using purified components. | Establishes a direct, cyclic nucleotide-independent mechanism for PKG activation by PKC. | nih.gov |

| Threonine 58 in PKG1α is a potential PKC phosphorylation site. | Mutational analysis of PKG1α. | A phospho-mimetic mutation at this site (T58E) resulted in a partially activated PKG that was more sensitive to cGMP. | nih.gov |

Table 2: Co-regulation of Downstream Effectors by PKG and PKC

| Downstream Effector | Cellular Context | Observation | Implication | Reference(s) |

| ERK1/2 Phosphorylation | Pulmonary vascular endothelial cells | cGMP-induced down-regulation of ERK1/2 phosphorylation is reversed by both PKG and PKC inhibitors. | PKC has a permissive role in the cGMP-PKG pathway's regulation of ERK signaling. | nih.govnih.gov |

| Cell Proliferation and Tube Formation | Pulmonary vascular endothelial cells | Inhibition of proliferation and tube formation by cGMP is reversed by both PKG and PKC inhibitors. | Both pathways are integral in regulating angiogenic processes. | nih.govnih.gov |

| Involvement of Specific PKC Isoforms | Pulmonary vascular endothelial cells | Silencing of PKCΔ, PKCγ, and PKCα eliminated the cGMP-mediated down-regulation of ERK1/2 phosphorylation. | Specific PKC isoforms are involved in the cross-talk with the cGMP-PKG pathway. | nih.gov |

In Vitro Experimental Paradigms and Cellular Responses to Cgp 43182

Investigations in Renal Mesangial Cell Models

Renal mesangial cells, key components of the kidney glomerulus, are involved in various physiological and pathological processes, including inflammation. In vitro studies using these cells have provided insights into the effects of CGP 43182 on inflammatory mediators.

Studies on Prostaglandin (B15479496) E2 Biosynthesis

Research has shown that this compound significantly impacts prostaglandin E2 (PGE2) biosynthesis in renal mesangial cells. Cytokine-stimulated PGE2 production in these cells is markedly attenuated by this compound. Specifically, it has been reported that this compound, as a specific inhibitor of group IIA secreted phospholipase A2 (sPLA2), can reduce cytokine-stimulated PGE2 biosynthesis by approximately 70% in rat mesangial cells. nih.govresearchgate.netnih.gov This suggests a role for group IIA sPLA2 in the release of arachidonic acid, a precursor for eicosanoid formation, and that this compound interferes with this process. nih.govresearchgate.net The compound also completely blocked cyclo-oxygenase-2 (COX-2) gene expression, leading to a drastic reduction in prostaglandin formation. nih.govresearchgate.net

This compound has been shown to potently block mesangial cell group II PLA2 in vitro with a half-maximal inhibitory concentration (IC50) of 1.5 µM, while having only a slight effect on high molecular weight PLA2. nih.govcapes.gov.br It also markedly attenuates IL-1β- and TNFα-stimulated PGE2 synthesis in intact mesangial cells with IC50 values of 1.3 and 1.0 µM, respectively. nih.govcapes.gov.br

Table 1: Effect of this compound on PGE2 Synthesis in Renal Mesangial Cells

| Stimulus | Effect on PGE2 Synthesis | This compound Effect | IC50 (µM) | Reference |

| Cytokines (IL-1β, TNFα) | Increased | Attenuated (approx. 70% reduction) | 1.3 (IL-1β), 1.0 (TNFα) | nih.govresearchgate.netnih.govcapes.gov.br |

Analysis of Cytokine-Stimulated Enzyme Induction (sPLA2, COX-2, iNOS)

This compound has been found to inhibit the cytokine-stimulated induction of several key enzymes involved in inflammatory responses in renal mesangial cells, including sPLA2, COX-2, and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netarvojournals.orgarvojournals.org

The compound completely blocked interleukin 1β (IL1β)-stimulated group IIA sPLA2 gene expression in mesangial cells. nih.govresearchgate.net This inhibition of gene expression, in addition to its catalytic inhibition of sPLA2 activity, resulted in the complete abolition of group IIA sPLA2 protein levels and enzyme activity in cell culture supernatants at a concentration of 10 μM. nih.gov

Furthermore, this compound completely inhibited COX-2 gene expression induced by IL1β, leading to a significant reduction in prostaglandin formation. nih.govresearchgate.netresearchgate.net

This compound also blocked IL1β-induced gene expression of iNOS, consequently inhibiting cytokine-stimulated nitric oxide formation. nih.govresearchgate.net However, the stimulatory effect of dibutyryl-cAMP, a cell-permeant cyclic AMP analogue, on the induction of these enzymes was not inhibited by this compound, indicating that this compound specifically interferes with IL1β-activated transcriptional regulation pathways. nih.govresearchgate.net

Table 2: Effect of this compound on Cytokine-Stimulated Enzyme Induction in Renal Mesangial Cells

| Enzyme | Stimulus | This compound Effect on Gene Expression | This compound Effect on Protein/Activity | Reference |

| Group IIA sPLA2 | IL1β | Completely blocked | Completely abolished (at 10 µM) | nih.govresearchgate.net |

| COX-2 | IL1β | Completely inhibited | Drastic reduction in prostaglandin formation | nih.govresearchgate.netresearchgate.net |

| iNOS | IL1β | Completely blocked | Inhibition of nitric oxide formation | nih.govresearchgate.net |

| Group IIA sPLA2, COX-2, iNOS | Dibutyryl-cAMP | No inhibition | Not applicable | nih.govresearchgate.net |

Effects on Nitric Oxide Formation

In line with its inhibitory effect on iNOS gene expression, this compound has been shown to inhibit nitric oxide (NO) formation in cytokine-stimulated renal mesangial cells. nih.govresearchgate.net This inhibition is a direct consequence of the blocked induction of iNOS, the enzyme responsible for NO synthesis in these inflammatory conditions. nih.govresearchgate.netdntb.gov.ua this compound is described as a potent inhibitor of IL1β-mediated iNOS induction. nih.gov

Research in Retinal Endothelial Cell Systems

Studies in retinal endothelial cells, which are crucial for maintaining retinal vasculature, have explored the effects of this compound in the context of hypoxia, a condition relevant to retinal neovascularization.

Assessment of Hypoxia-Induced Gene Expression (COX-2, VEGF)

This compound has been assessed for its effects on hypoxia-induced gene expression in retinal endothelial cells. In monkey choroid-retinal endothelial (RF/6A) cells exposed to hypoxia, this compound was found to inhibit the expression of both COX-2 and vascular endothelial growth factor (VEGF) genes. arvojournals.orgarvojournals.orguni-freiburg.de

Hypoxia triggers the upregulation of COX-2 and VEGF gene expression in retinal cells, processes associated with the initiation of neovascularization. arvojournals.orgnih.govmdpi.com Studies indicate that this compound can repress this hypoxia-induced gene activation. arvojournals.org Specifically, this compound inhibited NF-κB DNA binding, which is involved in driving COX-2 gene expression and subsequent VEGF gene induction in hypoxic RF/6A cells. arvojournals.orgarvojournals.orgnih.gov While hypoxia also activates HIF-1, this compound was found to inhibit NF-κB but not HIF-1 DNA binding. arvojournals.org

Table 3: Effect of this compound on Hypoxia-Induced Gene Expression in Retinal Endothelial Cells

| Gene | Stimulus | This compound Effect on Gene Expression | Relevant Transcription Factor Inhibited by this compound | Reference |

| COX-2 | Hypoxia | Inhibited | NF-κB | arvojournals.orgarvojournals.orguni-freiburg.de |

| VEGF | Hypoxia | Inhibited | NF-κB (indirectly via COX-2/PGE2 pathway) | arvojournals.orgarvojournals.orguni-freiburg.de |

Characterization of Prostaglandin E2 Release

In retinal endothelial cell systems, this compound has been shown to affect prostaglandin E2 (PGE2) release, particularly under hypoxic conditions. Studies in RF/6A cells demonstrated that this compound inhibits PGE2 release. arvojournals.orgarvojournals.orguni-freiburg.de

PGE2 is a downstream product of COX-2 activity and is known to induce VEGF in various cell types, including retinal cells. arvojournals.orgfrontiersin.orgnih.gov The inhibition of PGE2 release by this compound in hypoxic retinal endothelial cells is consistent with its inhibitory effects on COX-2 expression and activity in these cells, suggesting a link between these actions and the observed inhibition of VEGF induction and hypoxia-induced tubular morphogenesis. arvojournals.orgarvojournals.orgnih.gov

Table 4: Effect of this compound on Prostaglandin E2 Release in Retinal Endothelial Cells

| Stimulus | Effect on PGE2 Release | This compound Effect | Reference |

| Hypoxia | Increased | Inhibited | arvojournals.orgarvojournals.orguni-freiburg.de |

Inhibition of Tubular Morphogenesis and Angiogenic Processes

In vitro models of angiogenesis, such as the assessment of tubular morphogenesis by endothelial cells, are widely used to evaluate the potential anti-angiogenic properties of compounds. Tubular morphogenesis involves the differentiation and organization of endothelial cells into capillary-like structures, a key step in the formation of new blood vessels. Studies have demonstrated that this compound can significantly inhibit this process.

In one study utilizing hypoxia-triggered monkey choroidal retinal (RF/6A) endothelial cells, CGP43182 was found to inhibit hypoxia-induced tubular morphogenesis. The presence of CGP43182 during hypoxia led to a substantial decrease in the area occupied by cellular aggregates and a reduction in tube length compared to hypoxia-treated cells without the compound. Specifically, the area occupied by cellular aggregates was reduced by 73%, and tube length decreased by 63% in the presence of CGP43182 during hypoxia (P < 0.01) nih.gov. This indicates a marked repressive effect of CGP43182 on the ability of endothelial cells to form organized tubular structures under hypoxic conditions, a stimulus known to promote neovascularization nih.govportlandpress.com.

The anti-angiogenic effects of CGP43182 appear to be linked to its influence on key signaling pathways involved in the angiogenic cascade. Research suggests that CGP43182 inhibits NF-κB DNA binding and the expression of downstream genes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF) nih.gov. These molecules are known to play significant roles in promoting inflammation and angiogenesis nih.govnih.govidrblab.netnih.gov. The inhibition of these factors by CGP43182 likely contributes to its observed suppression of tubular morphogenesis and cellular aggregation nih.gov.

Detailed research findings on the effect of CGP43182 on cellular aggregate area and tube length in hypoxia-treated RF/6A cells are presented in the table below:

| Experimental Condition | Cellular Aggregate Area (μm²) | Decrease in Cellular Aggregate Area (%) | Tube Length (μm) | Decrease in Tube Length (%) |

| Hypoxia-treated cells | 79,788 ± 8,759 | — | 575 ± 92 | — |

| CGP43182 + Hypoxia-treated cells | 21,016 ± 3,415 | 73 (P < 0.01) | 212 ± 32 | 63 (P < 0.01) |

Data derived from in vitro studies on RF/6A endothelial cells under hypoxic conditions nih.gov.

These data highlight the significant inhibitory impact of CGP43182 on critical parameters of in vitro angiogenesis, supporting its potential as an inhibitor of neovascularization nih.gov.

Methodological Approaches in Cellular Research

Investigating the cellular responses to compounds like this compound requires the application of various molecular and cellular biology techniques. These methods allow for the quantification of gene and protein expression, assessment of transcription factor activity, and measurement of secreted mediators.

Gene Expression Quantification Techniques (RT-PCR, Western Blot Analysis)

To understand how this compound affects gene activity, researchers commonly employ techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Western Blot analysis.

RT-PCR is a powerful technique used to detect and quantify messenger RNA (mRNA) levels, providing insights into gene expression at the transcriptional level researchgate.netinnovareacademics.inresearchgate.net. In studies involving CGP43182, RT-PCR has been utilized to quantify the mRNA levels of key genes like COX-2 and VEGF in treated cells nih.gov. By measuring the abundance of specific mRNA molecules, researchers can determine if CGP43182 upregulates or downregulates the transcription of these genes under different experimental conditions, such as hypoxia nih.gov.

Western Blot analysis, also known as Western blotting or immunoblotting, is a widely used technique for the detection and quantification of specific proteins in a sample nih.govwikipedia.orgnih.govcore.ac.uk. This method allows researchers to assess gene expression at the translational level. In the context of CGP43182 research, Western blot analysis has been employed to quantify the protein levels of COX-2 and VEGF nih.gov. By comparing the protein abundance in cells treated with CGP43182 to control cells, investigators can determine the compound's effect on protein synthesis or stability nih.gov. The combination of RT-PCR and Western blot analysis provides a comprehensive view of how a compound influences gene expression, from transcription to protein production nih.gov.

Transcription Factor DNA Binding Assays (Gel-Shift Assay)

Transcription factors are proteins that bind to specific DNA sequences, regulating the transcription of genes. Understanding the activity of transcription factors is crucial for elucidating the mechanisms by which compounds affect gene expression. The Gel-Shift Assay, also known as the Electrophoretic Mobility Shift Assay (EMSA), is a common technique used to study protein-DNA interactions idrblab.netsciforum.netresearchgate.netresearchgate.netfrontiersin.org.

The principle of the Gel-Shift Assay is based on the observation that when a protein binds to a DNA fragment, the resulting protein-DNA complex migrates slower through a non-denaturing gel matrix during electrophoresis compared to the unbound DNA fragment idrblab.netresearchgate.netresearchgate.net. This difference in mobility results in a "shift" of the DNA band on the gel idrblab.netresearchgate.net. In studies investigating CGP43182, Gel-Shift Assays have been used to analyze the DNA binding activity of transcription factors such as AP-1, HIF-1, and NF-κB nih.gov. By performing Gel-Shift Assays with nuclear extracts from cells treated with CGP43182 and probes containing the binding sequences for these transcription factors, researchers can determine if the compound affects their ability to bind to DNA nih.gov. For instance, it has been shown that CGP43182 can inhibit NF-κB DNA binding nih.gov.

Enzyme Immunoassays for Mediator Quantification

Cellular responses often involve the production and release of various soluble mediators, such as cytokines, chemokines, and prostaglandins (B1171923). Quantifying the levels of these mediators provides valuable information about the biological effects of a compound. Enzyme Immunoassays (EIAs), including the widely used Enzyme-Linked Immunosorbent Assay (ELISA), are common techniques for quantifying specific molecules in biological samples wikipedia.orgnih.govscispace.comfrontiersin.org.

EIAs utilize antibodies to capture and detect the target molecule, with an enzyme linked to one of the antibodies to generate a measurable signal, often a color change, upon addition of a substrate nih.govscispace.com. This signal is proportional to the amount of the target molecule present in the sample nih.gov. In the context of CGP43182 research, enzyme immunoassays have been used to quantify the levels of mediators such as prostaglandin E2 (PGE2) released by cells nih.gov. PGE2 is a pro-inflammatory mediator produced from arachidonic acid by COX enzymes, and its levels are often elevated in inflammatory and angiogenic processes nih.govnih.govguidetopharmacology.orgguidetopharmacology.org. By measuring PGE2 levels using EIA, researchers can assess the impact of CGP43182 on the production of this important mediator nih.gov. CGP43182 has been shown to attenuate PGE2 levels in hypoxia-treated cells nih.gov. Furthermore, CGP-43182 has been described as an inhibitor of group IIA secreted phospholipase A2 (sPLA2), an enzyme involved in the release of arachidonic acid, the precursor of prostaglandins, and its activity has also been assessed using enzyme immunoassays nih.govguidetopharmacology.orgguidetopharmacology.orgnih.gov.

Preclinical Investigations of Cgp 43182 in Disease Models

Studies in Inflammatory Disease Models

CGP 43182 has demonstrated anti-inflammatory properties in established in vivo models of inflammation, including adjuvant-induced arthritis and carrageenan-induced oedema. nih.gov These studies, while confirming the compound's activity, have primarily been cited in literature focusing on its molecular mechanisms in vitro, with detailed in vivo data sets being less accessible.

The adjuvant-induced arthritis model in rats is a widely used paradigm for studying chronic inflammation and autoimmune responses, sharing many pathological features with human rheumatoid arthritis. In this model, the injection of an adjuvant, such as Complete Freund's Adjuvant, elicits a robust and sustained inflammatory reaction in the joints, characterized by swelling, cellular infiltration, and eventual bone and cartilage degradation. Research has indicated that this compound exhibits anti-inflammatory activity in this experimental model of arthritis. nih.gov

Specific quantitative data on the effects of this compound on parameters such as paw volume or arthritis scores in the adjuvant-induced arthritis model are not detailed in the currently available literature. However, the reported activity suggests a potential for modulating chronic inflammatory processes.

The carrageenan-induced oedema model is a standard and highly reproducible method for assessing acute inflammation. The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by oedema (swelling), increased vascular permeability, and the infiltration of leukocytes. nih.gov this compound has been shown to possess anti-inflammatory effects in this model, indicating its ability to interfere with the mediators of acute inflammation. nih.gov

The anti-inflammatory activity of this compound observed in animal models is attributed to its role as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) mediated gene transcription. nih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

The mechanism of action involves the prevention of the phosphorylation and subsequent proteolytic degradation of IκB, the endogenous inhibitor of NF-κB. nih.gov By stabilizing the IκB-NF-κB complex, this compound prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of its target pro-inflammatory genes. nih.gov This inhibition of a central inflammatory pathway is believed to be the primary mechanism underlying the anti-inflammatory effects of this compound seen in preclinical models. nih.gov

Potential Research Applications in Angiogenic Pathologies (based on in vitro findings)

Based on in vitro investigations, this compound has shown potential for research into pathologies characterized by excessive angiogenesis, or the formation of new blood vessels. These findings are particularly relevant to diseases such as proliferative retinopathies.

In vitro studies using monkey choroid-retinal endothelial (RF/6A) cells have demonstrated that this compound can inhibit key processes associated with neovascularization. nih.gov Specifically, the compound was found to significantly reduce tube formation, an essential early step in angiogenesis. nih.gov This inhibitory effect suggests that this compound may interfere with the ability of endothelial cells to organize into new vascular networks, a hallmark of angiogenic pathologies in the retina. nih.gov

The following table summarizes the observed in vitro effects of this compound in a retinal cell model under hypoxic conditions, which mimic ischemic retinopathies. nih.gov

| Parameter | Effect of this compound (1 µM) | Significance |

| NF-κB DNA Binding | Inhibition | Key regulatory step in inflammation and angiogenesis |

| COX-2 RNA Message Levels | Reduction (1.6-fold) | Downregulation of a key pro-inflammatory and pro-angiogenic enzyme |

| VEGF RNA Message Levels | Reduction (1.9-fold) | Downregulation of a potent angiogenic growth factor |

| Prostaglandin (B15479496) E2 (PGE2) Release | Inhibition | Reduction of a key inflammatory mediator that can promote angiogenesis |

| Endothelial Cell Tube Formation | Significant Reduction | Inhibition of a critical step in the formation of new blood vessels |

The in vitro findings strongly suggest that the anti-angiogenic potential of this compound is linked to its inhibition of the NF-κB signaling pathway. nih.gov This pathway is a major regulator of the gene transcription for both cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF). nih.gov

Hypoxia (low oxygen levels) is a primary trigger for neovascularization in ischemic retinopathies. In response to hypoxia, retinal cells activate transcription factors like NF-κB, which in turn drive the expression of COX-2 and VEGF. nih.gov this compound has been shown to suppress the activation of NF-κB in retinal cells, leading to a downstream reduction in both COX-2 and VEGF RNA and protein levels. nih.gov The data suggest that the anti-angiogenic effects of this compound may be primarily mediated through the suppression of NF-κB-driven COX-2 expression and subsequent prostaglandin E2 (PGE2) signaling, which in turn modulates VEGF expression. nih.gov Therefore, NF-κB, COX-2, and VEGF represent key molecular targets for the potential anti-angiogenic activity of this compound.

Methodological Advancements in Cgp 43182 Research

Analytical Methodologies for Compound Characterization and Quantification in Research Matrices

Detailed, validated analytical methods for the specific characterization and quantification of CGP 43182 in various research matrices are not extensively reported in peer-reviewed literature. However, based on standard practices for small molecule analysis in a research setting, several techniques would be applicable.

Chromatographic and Spectroscopic Techniques for Research Samples

For the separation and identification of this compound in research samples, a combination of chromatographic and spectroscopic techniques would be employed. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection would be a primary method for quantification, given the chromophoric nature of the molecule. Mass spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), would provide sensitive and specific quantification as well as structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for the definitive structural elucidation of the synthesized compound, confirming the identity and purity of research-grade material.

While specific parameters for this compound are not published, a general approach for a compound of this nature is outlined below.

Table 1: Hypothetical Analytical Parameters for this compound Characterization

| Technique | Parameter | Hypothetical Value/Condition | Purpose |

|---|---|---|---|

| HPLC | Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Separation from matrix components |

| Mobile Phase | Acetonitrile:Water gradient with 0.1% formic acid | Elution of the compound | |

| Flow Rate | 1.0 mL/min | Consistent retention time | |

| Detection | UV at a relevant wavelength (e.g., 254 nm) | Quantification | |

| LC-MS/MS | Ionization | Electrospray Ionization (ESI), positive mode | Generation of molecular ions |

| Mass Transitions | Specific parent-daughter ion transitions | Specific and sensitive quantification | |

| NMR | Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d6) | Solubilization for analysis |

Bioanalytical Approaches for In Vitro and Ex Vivo Studies

In the context of in vitro and ex vivo studies, the quantification of this compound's effects is more commonly reported than the direct measurement of the compound. For instance, studies have utilized Western blot analysis to measure the expression of downstream proteins affected by this compound, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.gov. Enzyme immunoassays (EIAs) have been used to quantify the production of signaling molecules like prostaglandin (B15479496) E2 (PGE2), which is modulated by the activity of phospholipase A2 arvojournals.org.

The direct quantification of this compound in biological matrices like cell lysates or tissue homogenates would necessitate the development of a validated bioanalytical method, likely using LC-MS/MS, to ensure accuracy, precision, and sensitivity.

Synthetic Methodologies for this compound and Analogs

Approaches to Chemical Synthesis for Research Purposes

The specific synthetic route for this compound is not detailed in the available scientific literature. As an enolized 1,3-dioxane-4,6-dione-5-carboxamide derivative, its synthesis would likely involve multi-step organic chemistry techniques nih.gov. A plausible general approach would involve the formation of the core heterocyclic ring system followed by the introduction of the carboxamide functionality. The synthesis would require careful control of reaction conditions to achieve the desired stereochemistry and purity for use in biological research.

Development of Structural Analogs for Mechanistic Elucidation

The development of structural analogs of this compound would be a valuable tool for elucidating its mechanism of action and for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers could identify the key functional groups responsible for its inhibitory activity against sPLA2-IIA and its effects on the NF-κB signaling pathway. However, there are no published reports detailing the synthesis or biological evaluation of any structural analogs of this compound.

Emerging Research Directions and Future Perspectives for Cgp 43182

Exploration of Broader Inflammatory and Immune Signaling Networks

Current research has significantly illuminated the role of CGP 43182 in modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. nih.gov The activation of NF-κB is a critical step in the expression of numerous pro-inflammatory genes. nih.gov

Studies in rat mesangial cells have demonstrated that this compound effectively interferes with the NF-κB signaling cascade induced by interleukin-1β (IL-1β). The compound's mechanism of action involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By inhibiting the phosphorylation of IκBα, this compound stabilizes the IκBα-NF-κB complex, thereby preventing the translocation of NF-κB to the nucleus and subsequent activation of target genes. nih.govarvojournals.org

This inhibitory effect on the NF-κB pathway has been shown to have significant downstream consequences on the expression of key inflammatory mediators. Specifically, this compound has been found to suppress the IL-1β-induced expression of:

Group IIA secreted phospholipase A2 (sPLA2-IIA): A key enzyme in the production of arachidonic acid, a precursor for inflammatory prostaglandins (B1171923). nih.gov

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation. nih.gov

Inducible nitric oxide synthase (iNOS): An enzyme that produces nitric oxide, a molecule implicated in inflammatory processes and tissue damage. nih.gov

Notably, this compound's inhibitory action appears to be specific to the IL-1β-activated pathway, as it does not inhibit the induction of these enzymes by cyclic AMP-elevating agents. nih.gov This specificity suggests a targeted interference with particular signaling components upstream of gene transcription.

The profound impact of this compound on the NF-κB pathway underscores its potential as a tool to dissect the intricate connections within inflammatory and immune signaling networks. Future research may explore its effects on other NF-κB-dependent processes and its potential interactions with other major signaling cascades involved in immunity, such as the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.

Investigation of Novel Molecular Targets and Off-Target Effects in Research Models

The primary and most well-characterized molecular target of this compound is group IIA secreted phospholipase A2 (sPLA2-IIA). nih.gov Its inhibitory action on this enzyme was the initial basis for its investigation as an anti-inflammatory agent. However, subsequent research has revealed that its mechanism of action extends beyond direct enzyme inhibition to the regulation of gene expression, as detailed in the previous section.

The interference with the NF-κB signaling pathway, specifically the inhibition of IκBα phosphorylation and degradation, represents a key molecular mechanism of this compound. nih.gov This action effectively positions the IκB kinase (IKK) complex or upstream signaling components as potential direct or indirect targets of the compound.

While the focus has been on the sPLA2-IIA and NF-κB pathways, the potential for novel molecular targets and off-target effects of this compound remains an area for further investigation. Comprehensive pharmacological profiling, including broad-based kinase screening and affinity-based proteomics, could uncover previously unknown molecular interactions. Identifying such targets would be crucial for a complete understanding of the compound's biological activity and for predicting its potential therapeutic and adverse effects. To date, published research has not extensively documented systematic investigations into the off-target effects of this compound in various research models.

Development of Advanced Research Tools and Methodologies

The specificity of this compound in inhibiting the NF-κB-mediated transcription of pro-inflammatory genes makes it a valuable research tool for studying this critical signaling pathway. nih.gov Its ability to selectively block the induction of enzymes like COX-2 and iNOS in response to specific stimuli (e.g., IL-1β but not cAMP) allows researchers to dissect the regulatory mechanisms governing inflammatory gene expression. nih.gov

This compound can be utilized in various experimental settings to:

Elucidate the role of NF-κB in different disease models: By inhibiting NF-κB activation, researchers can investigate its contribution to the pathogenesis of inflammatory diseases, cancer, and other conditions where this pathway is implicated.

Identify novel components of the NF-κB signaling cascade: The compound can be used in screening assays to identify upstream regulators or downstream effectors of NF-κB.

Validate new anti-inflammatory drug targets: this compound can serve as a reference compound in the development and validation of new inhibitors of the NF-κB pathway.

While this compound itself is a powerful research tool, there is potential for the development of more advanced tools and methodologies based on its structure and mechanism of action. This could include the design of fluorescently tagged derivatives for imaging studies to visualize its subcellular localization and interaction with target proteins. Furthermore, its chemical scaffold could serve as a starting point for the development of new chemical probes with improved potency, selectivity, or pharmacokinetic properties for studying inflammatory signaling.

Conceptualization of Potential Therapeutic Applications Based on Preclinical Findings

The preclinical data on this compound have provided a strong rationale for its potential therapeutic application in inflammatory conditions and diseases driven by angiogenesis.

Anti-inflammatory Potential:

The potent inhibitory effect of this compound on the NF-κB signaling pathway and the subsequent suppression of key pro-inflammatory mediators form the basis of its anti-inflammatory properties. nih.gov Preclinical studies have demonstrated its efficacy in animal models of inflammation, including:

Adjuvant-induced arthritis: A model of chronic inflammation. nih.gov

Carrageenan-induced edema: A model of acute inflammation. nih.gov

These in vivo findings, coupled with the in vitro data showing inhibition of sPLA2-IIA, COX-2, and iNOS, suggest that this compound could be a candidate for the treatment of a range of inflammatory disorders.

Anti-angiogenic Potential:

Emerging research has also pointed towards a potential anti-angiogenic role for this compound. A study on retinal cells demonstrated that the compound can inhibit the hypoxia-induced expression of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. researchgate.net Furthermore, this compound was shown to significantly reduce tube formation by endothelial cells, an essential step in the formation of new blood vessels. researchgate.net

This anti-angiogenic activity is likely linked to its inhibition of the NF-κB pathway, as NF-κB is known to be a transcriptional activator of the VEGF gene. researchgate.net These findings suggest that this compound could be explored for its therapeutic potential in diseases characterized by pathological neovascularization, such as certain cancers and ischemic retinopathies.

The following table summarizes the key preclinical findings supporting the potential therapeutic applications of this compound.

| Potential Application | Preclinical Findings | Mechanism of Action |

| Anti-inflammatory | Effective in animal models of arthritis and edema. nih.gov | Inhibition of NF-κB signaling, leading to decreased expression of sPLA2-IIA, COX-2, and iNOS. nih.gov |

| Anti-angiogenic | Reduces hypoxia-induced VEGF expression and inhibits endothelial cell tube formation in vitro. researchgate.net | Inhibition of NF-κB-mediated transcription of the VEGF gene. researchgate.net |

Further preclinical development, including more extensive efficacy and safety studies in various disease models, is warranted to fully conceptualize and validate the therapeutic potential of this compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.